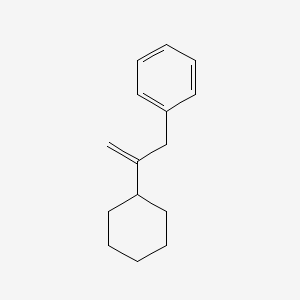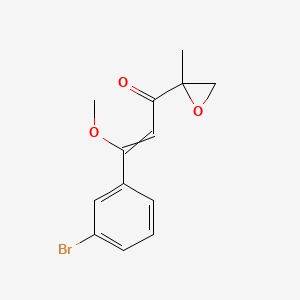
3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one is an organic compound that features a bromophenyl group, a methoxy group, and a methyloxirane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Methoxylation: Addition of a methoxy group to the appropriate position on the phenyl ring.
Epoxidation: Formation of the methyloxirane ring.
Aldol Condensation: Formation of the prop-2-en-1-one moiety through an aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-3-hydroxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which can impart distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
89866-96-6 |
|---|---|
Formule moléculaire |
C13H13BrO3 |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H13BrO3/c1-13(8-17-13)12(15)7-11(16-2)9-4-3-5-10(14)6-9/h3-7H,8H2,1-2H3 |
Clé InChI |
SNLUIXDFFCYWBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C(=O)C=C(C2=CC(=CC=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
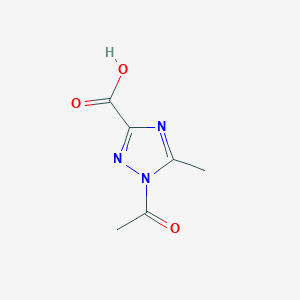
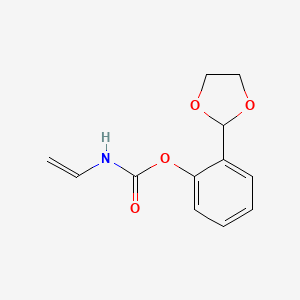
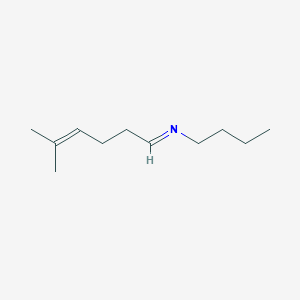
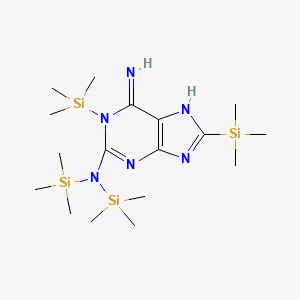
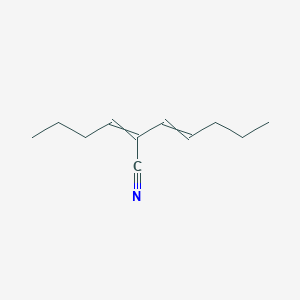
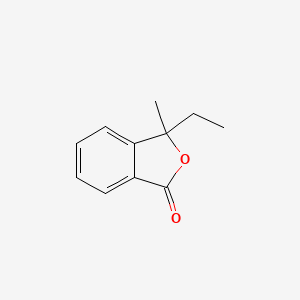
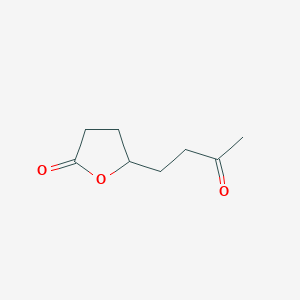
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
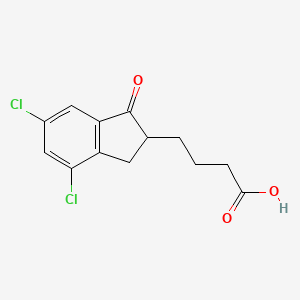
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
